γ-Turn vs. β-Turn Induction: Azetidine Scaffold Diverges from Proline in Model Tetrapeptides
In model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe analyzed by molecular modeling, ¹H NMR, and FT-IR, the 2-alkyl-2-carboxyazetidine scaffold (including 2-MeAze, which is the core structure of (S)-1-methylazetidine-2-carboxylic acid when R₁ = Me) preferentially stabilizes γ-turn conformations, in contrast to the five-membered proline ring which tends to induce β-turns [1]. The presence of the α-alkyl substituent (R₁) significantly enhances the turn-inducing ability compared to unsubstituted Aze [1]. This differential turn preference is a direct consequence of ring size (four-membered vs. five-membered) rather than side-chain chemistry alone [1][2].
| Evidence Dimension | Preferred reverse turn type induced in model tetrapeptides |
|---|---|
| Target Compound Data | 2-Alkyl-2-carboxyazetidine (2-MeAze, 2-BnAze): preferentially induces γ-turns (qualitative assessment via NMR and molecular modeling) [1][2] |
| Comparator Or Baseline | Proline (Pro) and α-methylproline (α-MePro): preferentially induce β-turns, mainly type I and II [1] |
| Quantified Difference | Qualitative difference in turn type; the α-alkyl substituent on the azetidine ring enhances turn-inducing ability (no quantitative fold-change reported across studies). Note: This is a class-level inference for 2-alkyl-Aze scaffold; specific quantitative γ-turn population data for (S)-1-methylazetidine-2-carboxylic acid alone are not available at the single-compound level in peer-reviewed literature. |
| Conditions | Model tetrapeptides R₂CO-Xaa-L-Ala-NHMe; molecular modeling (systematic search/Monte Carlo), ¹H NMR (DMSO-d₆, CDCl₃), FT-IR; Xaa = Aze, 2-MeAze, 2-BnAze, Pro, or α-MePro [1][2] |
Why This Matters
For procurement in peptide design, (S)-1-methylazetidine-2-carboxylic acid provides a defined γ-turn bias that proline cannot deliver, enabling rational conformational control distinct from classical Pro-based β-turn stabilization.
- [1] Baeza, J. L.; Gerona-Navarro, G.; Pérez de Vega, M. J.; García-López, M. T.; González-Muñiz, R.; Martín-Martínez, M. Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. J. Org. Chem. 2008, 73 (5), 1704–1715. DOI: 10.1021/jo701746w. View Source
- [2] Baeza, J. L.; Gerona-Navarro, G.; Thompson, K.; Pérez de Vega, M. J.; Infantes, L.; García-López, M. T.; González-Muñiz, R.; Martín-Martínez, M. Further evidence for 2-alkyl-2-carboxyazetidines as γ-turn inducers. J. Org. Chem. 2009, 74 (21), 8203–8211. DOI: 10.1021/jo901712x. View Source
